2-(Dimethylamino)-4,6-dimorpholino-1,3,5-triazine 2-(Dimethylamino)-4,6-dimorpholino-1,3,5-triazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC4906217
InChI: InChI=1S/C13H22N6O2/c1-17(2)11-14-12(18-3-7-20-8-4-18)16-13(15-11)19-5-9-21-10-6-19/h3-10H2,1-2H3
SMILES: CN(C)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3
Molecular Formula: C13H22N6O2
Molecular Weight: 294.35 g/mol

2-(Dimethylamino)-4,6-dimorpholino-1,3,5-triazine

CAS No.:

Cat. No.: VC4906217

Molecular Formula: C13H22N6O2

Molecular Weight: 294.35 g/mol

* For research use only. Not for human or veterinary use.

2-(Dimethylamino)-4,6-dimorpholino-1,3,5-triazine -

Specification

Molecular Formula C13H22N6O2
Molecular Weight 294.35 g/mol
IUPAC Name N,N-dimethyl-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine
Standard InChI InChI=1S/C13H22N6O2/c1-17(2)11-14-12(18-3-7-20-8-4-18)16-13(15-11)19-5-9-21-10-6-19/h3-10H2,1-2H3
Standard InChI Key KNOLQAZYWBMVSH-UHFFFAOYSA-N
SMILES CN(C)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3
Canonical SMILES CN(C)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3

Introduction

Chemical Structure and Synthesis

Molecular Properties

The compound’s molecular formula is C₁₃H₂₂N₆O₂, with a molecular weight of 294.35 g/mol. Its IUPAC name is N,N-dimethyl-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine. Key structural features include:

  • A central 1,3,5-triazine ring.

  • Two morpholino groups at positions 4 and 6.

  • A dimethylamino group at position 2 .

Table 1: Molecular Properties of 2-(Dimethylamino)-4,6-dimorpholino-1,3,5-triazine

PropertyValue
Molecular FormulaC₁₃H₂₂N₆O₂
Molecular Weight294.35 g/mol
SMILESCN(C)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3
SolubilityNot available

Synthesis Pathways

The synthesis typically involves sequential nucleophilic substitutions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine):

  • Step 1: Reaction with morpholine at 0–5°C to replace two chlorine atoms.

  • Step 2: Substitution of the remaining chlorine with dimethylamine at elevated temperatures (70–100°C) .

Key Reaction Conditions:

  • Solvents: Acetone, dioxane, or ethyl acetate.

  • Catalysts: Sodium bicarbonate or triethylamine.

  • Yield: 75–98% after purification .

Biological Activities

Anticancer Mechanisms

The compound inhibits PI3K/mTOR signaling, critical for tumor proliferation and survival:

  • PI3K Inhibition: Blocks phosphorylation of Akt at Thr308 (IC₅₀ = 8 nM) .

  • mTOR Inhibition: Suppresses phosphorylation of Akt at Ser473 (IC₅₀ < 10 nM) .

In Vivo Efficacy:

  • MDA-361 Xenografts: Intravenous administration (20 mg/kg) induced tumor regression comparable to paclitaxel .

  • Orthotopic H1975 Lung Cancer: Reduced tumor volume by 60% at 10 mg/kg .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC₅₀ (μM)Reference
SW620 (Colon)8.71
A549 (Lung)9.55
HeLa (Cervical)15.67
MCF-7 (Breast)21.77

Additional Pharmacological Effects

  • Monoamine Oxidase Inhibition: Potential application in mood disorders.

  • Antileishmanial Activity: Moderate efficacy against Leishmania promastigotes (IC₅₀ = 12–18 μM) .

Pharmacokinetics and Toxicity

ADME Profiles

Mouse Pharmacokinetics (25 mg/kg IV):

  • Half-life (T₁/₂): 14.4 hours.

  • Clearance (Clₚ): 7 mL/min/kg.

  • Volume of Distribution (Vss): 7.2 L/kg .

Key Findings:

  • Prolonged suppression of pAkt (>36 hours) post-dosing .

  • High plasma protein binding (>90%) limits free drug availability .

Toxicity Profile

  • Acute Toxicity: LD₅₀ > 500 mg/kg in rodents .

  • CYP Inhibition: Weak inhibitor of CYP3A4 (IC₅₀ > 50 μM) .

Structure-Activity Relationships (SAR)

Role of Substituents

  • Morpholino Groups: Enhance hydrogen bonding with PI3K catalytic domains .

  • Dimethylamino Group: Reduces molecular polarity, improving blood-brain barrier penetration .

Analog Optimization

  • Chalcone Hybrids: Derivatives with pyridyl groups (e.g., 6o) show 3-fold higher potency than cisplatin .

  • Triazine-Ester Conjugates: Improved solubility but reduced mTOR affinity .

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